molecular formula C25H25N3O2S B11514936 2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B11514936
M. Wt: 431.6 g/mol
InChI Key: OEKDWPBZZIGFKL-UHFFFAOYSA-N
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Description

2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Final Assembly: The final step involves the coupling of the functionalized pyridine ring with the diphenyl groups and the carbonitrile group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
  • 3-Morpholin-4-yl-propionaldehyde
  • [3-(Morpholin-4-yl)propyl][1-(2,4,6-trimethylphenyl)ethyl]amine

Uniqueness

2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-(2-hydroxy-3-morpholin-4-ylpropyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H25N3O2S/c26-16-23-22(19-7-3-1-4-8-19)15-24(20-9-5-2-6-10-20)27-25(23)31-18-21(29)17-28-11-13-30-14-12-28/h1-10,15,21,29H,11-14,17-18H2

InChI Key

OEKDWPBZZIGFKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)O

Origin of Product

United States

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